2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
CAS No.: 897615-13-3
Cat. No.: VC6255783
Molecular Formula: C22H19N5O
Molecular Weight: 369.428
* For research use only. Not for human or veterinary use.
![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide - 897615-13-3](/images/structure/VC6255783.png)
Specification
CAS No. | 897615-13-3 |
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Molecular Formula | C22H19N5O |
Molecular Weight | 369.428 |
IUPAC Name | 2-(4-phenylphenyl)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
Standard InChI | InChI=1S/C22H19N5O/c28-22(15-17-11-13-19(14-12-17)18-7-3-1-4-8-18)23-16-21-24-25-26-27(21)20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,28) |
Standard InChI Key | JVTLPWZXKWTDBH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound consists of three primary components:
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A biphenyl group ([1,1'-biphenyl]-4-yl), providing rigidity and hydrophobicity.
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An acetamide linker (-N-C(=O)-CH2-), facilitating hydrogen bonding and conformational flexibility.
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A 1-phenyl-1H-tetrazol-5-yl moiety, serving as a bioisostere for carboxylic acids, enhancing metabolic stability and target affinity.
The molecular formula is C22H19N5O, with a molecular weight of 385.42 g/mol. Key structural features include:
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Planarity of the biphenyl system, enabling π-π stacking interactions.
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Polarity from the acetamide and tetrazole groups, influencing solubility and binding kinetics.
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C22H19N5O |
Molecular Weight | 385.42 g/mol |
IUPAC Name | 2-([1,1'-Biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Topological Polar Surface Area | 83.5 Ų |
Synthetic Pathways and Optimization
Key Synthetic Strategies
Synthesis typically involves a multi-step approach:
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Biphenyl Acetic Acid Preparation: Suzuki-Miyaura coupling of bromophenyl derivatives with phenylboronic acids to form the biphenyl core .
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Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide under acidic conditions, followed by N-alkylation with benzyl halides.
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Amide Bond Coupling: Reaction of biphenyl acetic acid with the tetrazole-containing amine using coupling agents like HATU or EDCI.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
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Biphenyl formation | Pd(PPh3)4, Na2CO3, DME, 80°C | 75–85% |
Tetrazole synthesis | NaN3, NH4Cl, DMF, 120°C | 60–70% |
Amide coupling | HATU, DIPEA, DCM, rt | 50–65% |
Purification and Characterization
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Chromatography: Silica gel column chromatography (hexane/ethyl acetate) for intermediate purification.
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Recrystallization: Ethanol/water mixtures for final product crystallization .
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Analytical Methods:
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NMR Spectroscopy: 1H and 13C NMR confirm substituent connectivity (e.g., biphenyl aromatic protons at δ 7.4–7.6 ppm).
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HPLC: Purity >95% using C18 columns (acetonitrile/water gradient).
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Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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LogP: Estimated at 4.2–4.5 (XLOGP3), indicating moderate hydrophobicity .
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Solubility: Poor aqueous solubility (0.001–0.01 mg/mL in PBS), necessitating formulation with co-solvents like DMSO.
Metabolic Stability
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Cytochrome P450 Interactions: Limited CYP inhibition (CYP2C19 IC50 >10 μM) .
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Plasma Protein Binding: High (>90%) due to aromatic and hydrophobic motifs.
Table 3: Predicted ADME Properties
Parameter | Value |
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GI Absorption | Moderate |
BBB Permeability | Low (logBB < -1) |
P-glycoprotein Substrate | No |
Biological Activity and Mechanistic Hypotheses
Anticancer Activity
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Kinase Inhibition: Molecular docking studies suggest affinity for EGFR (ΔG = -9.2 kcal/mol) .
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Apoptosis Induction: Upregulation of caspase-3/7 in HCT116 cells (IC50 ~15 μM in analogs) .
Applications in Drug Development
Lead Compound Optimization
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Bioisosteric Replacement: Tetrazole for carboxylic acids to enhance oral bioavailability.
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Structural Modifications: Fluorination at biphenyl positions to modulate potency and selectivity.
Preclinical Challenges
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Toxicity: Potential hepatotoxicity due to tetrazole ring metabolism (e.g., glutathione depletion).
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Formulation: Nanoemulsion or liposomal encapsulation to improve bioavailability.
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